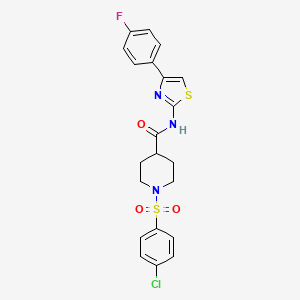

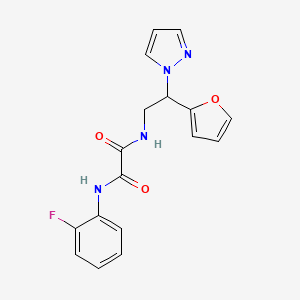

![molecular formula C17H17N3O3S B3009708 N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-32-9](/img/structure/B3009708.png)

N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as possible biological activities, such as antimicrobial properties as indicated by similar compounds in the literature .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of suitable precursors such as 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with chloroacetates in the presence of a base . The reaction conditions, such as the choice of solvent and base, can significantly affect the site-selectivity of alkylation reactions on azolo-fused ring heterocycles, as demonstrated in the solvent-controlled, site-selective N-alkylation reactions . The synthesis of closely related compounds has been achieved through reactions involving ethyl chloroacetate and N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction analysis and NMR spectroscopy . These techniques provide detailed information about the spatial arrangement of atoms within the molecule and can confirm the presence of specific functional groups and substitution patterns on the heterocyclic core.

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, the presence of an amino group can facilitate further derivatization, as seen in the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the heterocyclic core. The presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets. Some derivatives have shown antimicrobial activity, which could be attributed to their ability to interact with microbial enzymes or cell membranes . The antiinflammatory activity of similar compounds, such as 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, has been evaluated, indicating the potential for diverse biological activities .

科学的研究の応用

Chemical Synthesis and Compound Derivation

N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a foundational chemical structure for synthesizing various heterocyclic compounds with potential bioactive properties. For instance, research has highlighted its role in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, demonstrating its utility in creating anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition, showcasing their therapeutic potential (Abu‐Hashem et al., 2020).

Anticancer Properties

Another domain of application involves the investigation into the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives, derived from similar core structures, against various cancer cell lines. This research contributes to the exploration of novel anticancer agents, highlighting the compound's relevance in medicinal chemistry (Hassan et al., 2014).

Supramolecular Chemistry

In the realm of supramolecular chemistry, studies on thiazolo[3,2-a]pyrimidines have provided insights into their conformational features and intermolecular interaction patterns. Such research aids in understanding the structural aspects that influence the biological activity and material properties of these compounds (Nagarajaiah & Begum, 2014).

Antimicrobial and Antiviral Research

The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for antimicrobial and antiviral activities have been a significant area of study. These compounds have shown promise in developing new therapeutic agents against various pathogens, demonstrating the compound's applicability in addressing microbial resistance issues (Jafar et al., 2017).

Molecular Recognition and Structural Analysis

Research into the structural modifications and molecular recognition capabilities of thiazolo[3,2-a]pyrimidines contributes to the broader understanding of how these compounds interact at the molecular level. This knowledge is crucial for designing drugs with specific target site affinities, enhancing the efficacy and specificity of therapeutic agents (Roy et al., 2014).

作用機序

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been known to exhibit a broad spectrum of pharmacological activity . They have been extensively utilized in the design of small molecule inhibitors of various enzymes and receptors .

Mode of Action

It is suggested that thiazolopyrimidines may act as dna or rna alkylators . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death .

Biochemical Pathways

Thiazolopyrimidines have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazoles, a class of compounds to which this molecule belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazolopyrimidines have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-10-20-16(22)14(9-19-17(20)24-11)15(21)18-8-7-12-3-5-13(23-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEHEPYXKHSHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

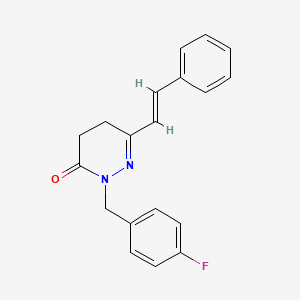

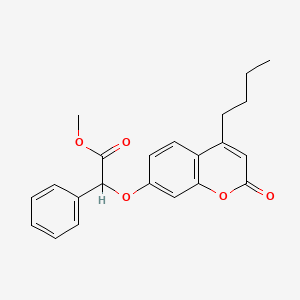

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

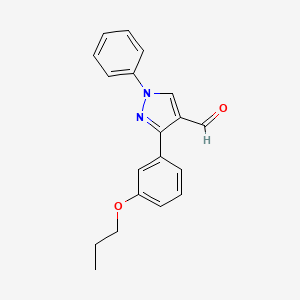

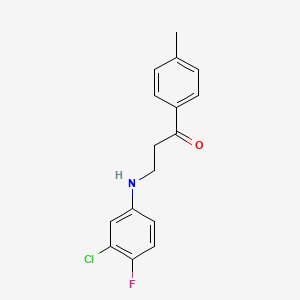

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

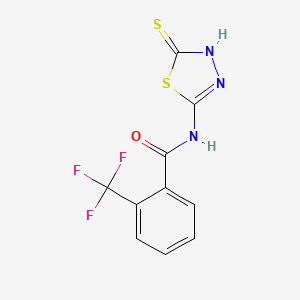

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

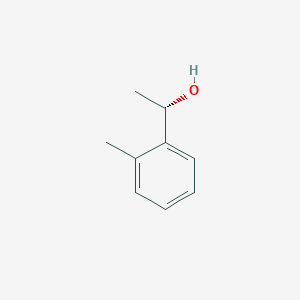

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)